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methylbenzyl)thiophene

Cat. No.: B8091286

Get Quote

Executive Summary
2-(5-Bromo-2-methylbenzyl)thiophene (CAS: 1823462-28-7) is a key building block

comprising a thiophene ring linked via a methylene bridge to a trisubstituted benzene ring. Its

analysis is critical for monitoring the quality of early-stage SGLT2 inhibitor synthesis.

This guide characterizes the molecule's Electron Ionization (EI) fragmentation pattern,

identifying three primary diagnostic pathways: benzylic cleavage (yielding thienyl and

substituted benzyl cations) and de-bromination. It compares these signatures against common

process impurities (e.g., des-bromo analogs) to establish a robust identification protocol.
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Property Detail

Chemical Name 2-(5-Bromo-2-methylbenzyl)thiophene

Molecular Formula C₁₂H₁₁BrS

Molecular Weight 267.19 g/mol

Monoisotopic Mass 265.976 (⁷⁹Br), 267.974 (⁸¹Br)

Key Structural Features
Thiophene ring, Methylene linker, Aryl Bromide,

Aryl Methyl group

Experimental Protocol
To replicate the fragmentation patterns described below, the following GC-MS methodology is

recommended. This protocol ensures sufficient resolution of regioisomers and stable ionization.

GC-MS Method Parameters
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

Column: Agilent J&W DB-5ms (30 m × 0.25 mm, 0.25 µm film) or equivalent (5% phenyl-

methylpolysiloxane).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless mode (1 µL injection), 280°C.

Oven Program:

Initial: 60°C for 1 min.

Ramp 1: 20°C/min to 200°C.

Ramp 2: 10°C/min to 300°C (Hold 5 min).

Ion Source (EI): 230°C, 70 eV electron energy.

Transfer Line: 280°C.
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Scan Range: m/z 40–400.

Fragmentation Pattern Analysis
The mass spectrum of 2-(5-Bromo-2-methylbenzyl)thiophene is dominated by cleavage at

the weak benzylic C-C bonds and the stability of the resulting aromatic cations.

Molecular Ion Cluster (M⁺)
m/z 266 and 268: The molecular ion appears as a distinct doublet with a near 1:1 intensity

ratio, characteristic of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Stability: The M⁺ peak is of moderate intensity, indicating the molecule is relatively stable

under EI conditions but prone to fragmentation at the methylene bridge.

Primary Fragmentation Pathways
The molecule fragments primarily through three mechanisms:

Path A: Formation of Thienylmethyl Cation (α-Cleavage)

Cleavage of the bond between the methylene linker and the phenyl ring.

Fragment:m/z 97 (Thiophen-2-ylmethyl cation).

Mechanism: The positive charge is stabilized by the sulfur atom in the thiophene ring. This

is often the Base Peak (100% abundance) in benzylthiophene derivatives due to the high

stability of the thienylcarbenium ion.

Path B: Formation of Substituted Benzyl Cation

Cleavage of the bond between the methylene linker and the thiophene ring.

Fragment:m/z 183 and 185 (5-Bromo-2-methylbenzyl cation).[4][5]

Mechanism: This ion retains the bromine atom, preserving the 1:1 isotope pattern. It

frequently rearranges to a substituted tropylium ion (bromo-methyl-tropylium), further

stabilizing the fragment.
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Path C: De-bromination

Homolytic cleavage of the C-Br bond.[4]

Fragment:m/z 187 ([M – Br]⁺).

Mechanism: Loss of the bromine radical (79/81 Da) yields the cation C₁₂H₁₁S⁺. This peak

is distinct because it lacks the bromine isotope pattern, appearing as a singlet (with

associated ¹³C satellites).

Fragmentation Pathway Diagram
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m/z 266 / 268 (1:1)

Thienylmethyl Cation
[C5H5S]+
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(Base Peak Candidate)
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Loss of Bromo-methyl-phenyl radical

5-Bromo-2-methylbenzyl Cation
[C8H8Br]+
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Figure 1: Proposed EI fragmentation pathways for 2-(5-Bromo-2-methylbenzyl)thiophene.

The m/z 97 and m/z 183/185 ions are the primary diagnostic markers.

Comparative Profiling (Product Performance)
In drug development, distinguishing the target intermediate from regioisomers and starting

materials is vital.[1] The table below compares the mass spectral performance of the target

against common alternatives.
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Diagnostic Comparison Table

Compound
Molecular Ion
(M⁺)

Base Peak
(Typical)

Key
Diagnostic
Ions

Distinction
Strategy

Target:2-(5-

Bromo-2-

methylbenzyl)thi

ophene

266/268 (1:1) 97 or 183

183/185 (Br-

Benzyl), 187

(Des-Br), 97

(Thienyl)

Look for m/z 97

+ 183/185

doublet.

Impurity A:Des-

bromo analog(2-

(2-

methylbenzyl)thi

ophene)

188 97

105

(Methylbenzyl),

91 (Tropylium)

Absence of Br

isotopes. M⁺

shifts to 188.

Impurity

B:Regioisomer(3

-(5-Bromo-2-

methylbenzyl)thi

ophene)

266/268 (1:1) 97 183/185, 187

MS spectrum is

nearly identical.

Must use

Retention Time.

3-isomers

typically elute

slightly later on

non-polar

columns.

Precursor:5-

Bromo-2-

methylbenzyl

chloride

218/220/222 183
183/185 (M-Cl),

104

Absence of m/z

97. Distinct Cl

isotope pattern in

M⁺.

Performance Insight
Resolution Power: GC-MS provides high specificity for this molecule primarily through the

m/z 97 ion (confirming the thiophene-CH2 moiety) combined with the m/z 183/185 doublet

(confirming the specific brominated aromatic ring).
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Isomer Differentiation: While MS alone struggles to differentiate the 2-thienyl and 3-thienyl

isomers (both produce m/z 97), the target 2-isomer is synthetically favored in the standard

Canagliflozin route. If isomer contamination is suspected, rely on the chromatographic

retention time (RT) established in the protocol section, as the 2-substituted thiophene

typically has a lower boiling point and elutes earlier than the 3-isomer due to steric shielding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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